5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Overview
Description
Mechanism of Action
Target of Action
Norflunitrazepam, also known as N-Desmethylflunitrazepam, is a benzodiazepine derivative . Its primary targets are the benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .
Mode of Action
Norflunitrazepam binds nonspecifically to its primary targets, the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . This coupling enhances the effects of GABA, an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . When GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
Norflunitrazepam affects the GABAergic synaptic transmission, especially in the limbic system . It enhances the inhibitory effect of GABAergic synaptic transmission . The drug is extensively metabolized through reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation .
Pharmacokinetics
Norflunitrazepam, like other benzodiazepines, has a low therapeutic dosage, extensive biotransformation, and high volume of distribution . These factors contribute to the relatively low concentrations of Norflunitrazepam and its metabolites in urine and blood .
Result of Action
The binding of Norflunitrazepam to its targets and the subsequent enhancement of GABA’s effects result in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norflunitrazepam. For instance, pharmaceuticals can enter the environment at all stages of their life cycle (production, use, and disposal), meaning they can ultimately end up in our drinking water as well as accumulate in vegetables and fish . There is scientific evidence that even low concentrations of pharmaceuticals in the environment have harmful effects on animal and plant life . The discharge of pharmaceuticals into the environment has also been linked to the development of antimicrobial resistance (AMR) .
Biochemical Analysis
Biochemical Properties
Norflunitrazepam is extensively metabolized . The metabolism involves the reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation . The structures of flunitrazepam and its metabolites are shown in Fig. 1 .
Cellular Effects
The main pharmacological effects of Norflunitrazepam are the enhancement of GABA at the GABAA receptor . The physical effects of Norflunitrazepam include sedation, muscle relaxation, decreased anxiety, and prevention of convulsions .
Molecular Mechanism
Norflunitrazepam exerts its effects at the molecular level by binding nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Metabolic Pathways
Norflunitrazepam is extensively metabolized . The metabolism involves the reduction of the 7-nitro group to produce 7-amino-flunitrazepam, followed by N-acetylation, N-1-demethylation, or hydroxylation at the C-3 position, followed by glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylflunitrazepam typically involves the demethylation of flunitrazepam. This process can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions .
Industrial Production Methods: Industrial production of N-Desmethylflunitrazepam involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and consistency . The compound is often produced as a certified reference material for use in analytical testing .
Chemical Reactions Analysis
Types of Reactions: N-Desmethylflunitrazepam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert N-Desmethylflunitrazepam into other benzodiazepine derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the benzodiazepine core.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various benzodiazepine derivatives, such as 3-hydroxy-desmethylflunitrazepam and other related compounds .
Scientific Research Applications
N-Desmethylflunitrazepam has several scientific research applications, including:
Comparison with Similar Compounds
Flunitrazepam: The parent compound from which N-Desmethylflunitrazepam is derived.
3-Hydroxyflunitrazepam: Another metabolite of flunitrazepam with similar pharmacological properties.
Nitrazolam: A benzodiazepine derivative with similar effects on the GABA A receptor.
Uniqueness: N-Desmethylflunitrazepam is unique due to its specific binding affinity for the GABA A receptor and its role as a major metabolite of flunitrazepam. Its distinct chemical structure and pharmacological profile make it a valuable compound for scientific research and analytical applications .
Properties
IUPAC Name |
5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGIGRDYBQPXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180268 | |
Record name | Norflunitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2558-30-7 | |
Record name | Desmethylflunitrazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2558-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norflunitrazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norflunitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFLUNITRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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